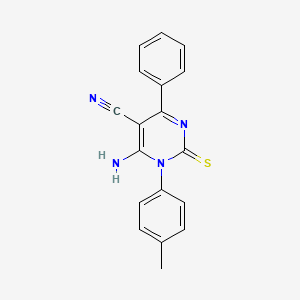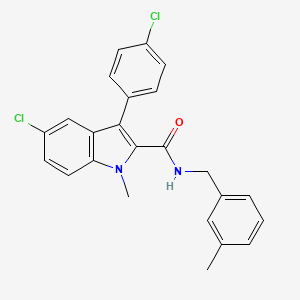![molecular formula C27H31N3OS B10865264 N-(3,4-dimethylphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide](/img/structure/B10865264.png)
N-(3,4-dimethylphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the dimethylphenyl group and the formation of the cyclohexene ring. Common reagents used in these steps include indole, dimethylphenylamine, and various cyclization agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the ketone or thioamide groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be studied to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for drug discovery. Its structural features might interact with specific biological targets, making it a candidate for further optimization and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3,4-DIMETHYLPHENYL)-2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole derivatives, cyclohexene derivatives, and compounds with thioamide groups. Examples include:
- 2-(1H-Indol-3-yl)ethylamine
- 4,4-Dimethylcyclohexanone
- N-Phenylthioamide derivatives
Uniqueness
What sets N-(3,4-DIMETHYLPHENYL)-2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE apart is its combination of these structural motifs, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H31N3OS |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(1H-indol-3-yl)ethylamino]-4,4-dimethyl-6-oxocyclohexene-1-carbothioamide |
InChI |
InChI=1S/C27H31N3OS/c1-17-9-10-20(13-18(17)2)30-26(32)25-23(14-27(3,4)15-24(25)31)28-12-11-19-16-29-22-8-6-5-7-21(19)22/h5-10,13,16,28-29H,11-12,14-15H2,1-4H3,(H,30,32) |
InChI Key |
DEQZFNCOOQPLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)C2=C(CC(CC2=O)(C)C)NCCC3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10865189.png)
![4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10865191.png)
![3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B10865215.png)
![2-(4-fluorophenyl)-4-methyl-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10865223.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B10865228.png)
![Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10865229.png)

![10-(4-methoxybenzyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865234.png)
![3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865236.png)
![N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10865237.png)

![1'-(2-Chloropropanoyl)spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B10865241.png)
![7-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B10865248.png)
![3-(4-chlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10865250.png)
